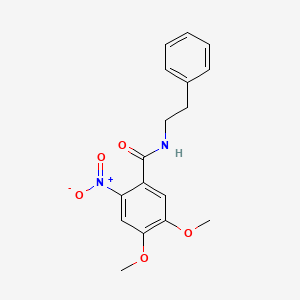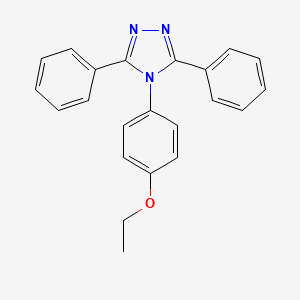
N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as DFBT, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, there are also some limitations to its use in lab experiments. For example, this compound may exhibit off-target effects that could complicate the interpretation of experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in human studies.
Direcciones Futuras
There are several future directions for further research on N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the development of new drugs that target similar pathways. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine and 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified through recrystallization to obtain pure this compound. This method has been reported in various research articles and has been optimized for maximum yield.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGQUAGSGVECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)


![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)




![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)


![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)